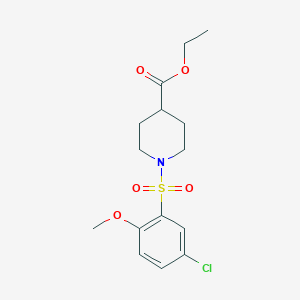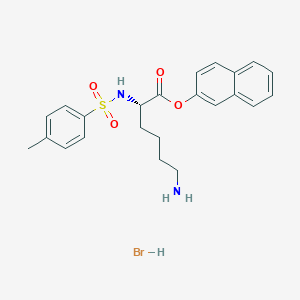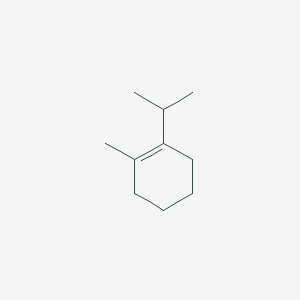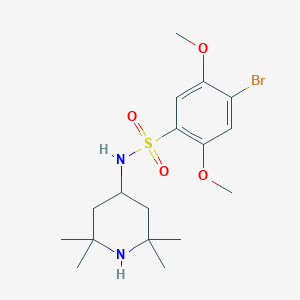
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole, also known as CDPSB, is a chemical compound that has gained significant attention in scientific research. CDPSB is a benzotriazole derivative that has been synthesized for its potential use in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Anticancer Activity and VEGFR-2 Inhibition
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole derivatives have been studied for their anticancer properties. A notable study by Ghorab et al. (2016) synthesized novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety. These compounds demonstrated significant in vitro anticancer activity against various cancer cell lines, including hepatocellular carcinoma and cervical cancer. Importantly, some derivatives showed promising activity as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, more active than the reference drug dasatinib (Ghorab, M. et al., 2016).
Synthesis of Fluorescent Molecular Probes
Diwu et al. (1997) explored the synthesis of fluorescent solvatochromic dyes incorporating a dimethylamino group and a sulfonyl group, similar in structure to 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole. These compounds exhibit strong solvent-dependent fluorescence, useful for creating sensitive fluorescent molecular probes for studying various biological events and processes (Diwu, Z. et al., 1997).
Antimicrobial and Analgesic Activities
Barbuceanu et al. (2013) synthesized triazoles and thiadiazoles derived from 4-(4-chlorophenylsulfonyl)benzoic acid, showing antimicrobial and analgesic activities. These compounds were evaluated against various bacterial and fungal strains, with some showing promising results. Particularly, certain triazoles and thiadiazoles exhibited high analgesic activity (Barbuceanu, Ș.-F. et al., 2013).
Antifungal and Antibacterial Agents
Ezabadi et al. (2008) explored sulfonamide-1,2,4-triazole derivatives as potential antifungal and antibacterial agents. These compounds demonstrated significant antifungal activity against micromycetes, surpassing a commercial fungicide. Additionally, they exhibited notable antibacterial activity, comparable to commercial agents like streptomycin (Ezabadi, I. R. et al., 2008).
Antitumor Activity
Mortimer et al. (2006) reported on a series of 2-phenylbenzothiazoles, including derivatives similar to 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole, showing potent antitumor properties. These compounds, particularly 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, displayed potent antiproliferative activity against various cancer cell lines (Mortimer, C. G. et al., 2006).
Propiedades
Nombre del producto |
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole |
|---|---|
Fórmula molecular |
C14H12ClN3O4S |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O4S/c1-21-12-8-14(13(22-2)7-9(12)15)23(19,20)18-11-6-4-3-5-10(11)16-17-18/h3-8H,1-2H3 |
Clave InChI |
OYAORDJKGQUPNL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
SMILES canónico |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)


![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)


![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)


